Perfluorohept-2-ene

Vue d'ensemble

Description

Applications De Recherche Scientifique

Application 1: Proton Exchange Membrane (PEM) Fuel Cells

- Scientific Field : Organometallic Chemistry

- Summary of the Application : The aim of the research was the synthesis and characterization of new perfluorinated monomers, similar to Nafion®, for potential and future applications in proton exchange membrane (PEM) fuel cells .

- Methods of Application or Experimental Procedures : The researchers focused on the synthesis of various molecules with sufficient volatility to be used in vacuum polymerization techniques (e.g., PECVD), sulfonic, phosphonic, or carboxylic acid functionalities for proton transport capacity of the resulting membrane, both aliphatic and aromatic perfluorinated tags to diversify the membrane polarity with respect to Nafion®, and a double bond to facilitate the polymerization under vacuum giving a preferential way for the chain growth of the polymer . They attempted three main synthetic strategies: organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction (carbanion approach) .

- Results or Outcomes : Preliminary results on the plasma deposition of a polymeric film are presented. The variation of plasma conditions allowed the researchers to point out that the film prepared in the mildest settings (20 W) shows the maximum monomer retention in its structure. In this condition, plasma polymerization likely occurs mainly by rupture of the π bond in the monomer molecule .

Application 2: Deacidification of Paper

- Scientific Field : Conservation Science

- Summary of the Application : Perfluoroheptane, which is similar to Perfluorohept-2-ene, is used in the deacidification of paper . This process is crucial in the preservation of old and valuable documents, as it helps to neutralize the acids that cause paper to become brittle and discolored over time .

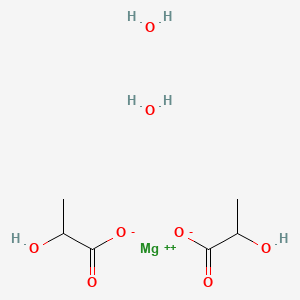

- Methods of Application or Experimental Procedures : The paper is treated with a medium carrying powdered magnesium oxide, which is suspended in perfluoroheptane . The perfluoroheptane carries the magnesium oxide into the paper, where it reacts with and neutralizes the acids .

- Results or Outcomes : The result is a significant increase in the lifespan of the treated paper . The paper retains its flexibility and color for a longer period of time, and is less likely to suffer damage from acid hydrolysis .

Safety And Hazards

Propriétés

IUPAC Name |

(E)-1,1,1,2,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F14/c8-1(2(9)4(12,13)14)3(10,11)5(15,16)6(17,18)7(19,20)21/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHJWZHBCXGSAY-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\F)(\C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895284 | |

| Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,7,7,7-Tetradecafluorohept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorohept-2-ene | |

CAS RN |

24010-46-6 | |

| Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,7,7,7-Tetradecafluorohept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate](/img/structure/B1143254.png)